![molecular formula C13H17NO2 B3016052 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine CAS No. 851788-21-1](/img/structure/B3016052.png)
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine
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Description
“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine” is a complex organic compound. The “3,4-dihydro-2H-1,5-benzodioxepin” part of the molecule is a type of organic compound known as a benzodioxepin . It has a molecular weight of 150.18 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related compounds. For instance, heterocyclic Schiff base ligands and their metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analogues with Biological Properties : Compounds in the 3,4-dihydro-2H-1,5-benzodioxepine series, including analogs of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, have been synthesized and noted for interesting biological properties. These include being a unique class of β-adrenergic stimulants and possessing bronchial dilator activity. Antifungal strobilurins are also derivatives of this series (Damez et al., 2001).
Chemical and Spectroscopic Analysis : Research has been conducted on the chemical and spectroscopic properties of similar compounds, such as 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin. These studies are crucial for understanding the characteristics and potential applications of these compounds (Rosnati & Marchi, 1962).
Biomedical Applications
Anticancer Studies : Compounds such as 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil have been studied for their anticancer potential, indicating the relevance of the this compound structure in this field (Núñez et al., 2006).
Antihypertensive Activity : Research into analogs of this compound, like trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, has shown significant antihypertensive activity. This suggests potential therapeutic applications of these compounds (Evans et al., 1983).
Pharmacological Applications
Histamine-3 Receptor Antagonists : Derivatives of this compound have been developed as potent histamine-3 receptor antagonists. These compounds have shown promising pharmacokinetic properties and in vivo profiles (Zhou et al., 2012).
Cognitive Disorders Treatment : Another application is in the treatment of cognitive disorders. Compounds like 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been explored for their role in treating cognitive impairments, indicating the potential of related structures (Verhoest et al., 2012).
properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-11(14-6-1)10-4-5-12-13(9-10)16-8-2-7-15-12/h4-5,9,11,14H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPSPEIXROBWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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